1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride
Description
Historical Development in Medicinal Chemistry
The exploration of phenethylamine derivatives began in the early 20th century with the isolation of naturally occurring compounds like phenethylamine itself, a trace amine acting as a central nervous system stimulant. The discovery that structural modifications could enhance bioactivity spurred systematic investigations into substituted phenethylamines. A pivotal advancement emerged from Alexander Shulgin’s work in the 1960s, which demonstrated that methoxy and halogen substitutions at specific aromatic positions markedly influenced psychoactive properties. For instance, 2,4,5-trimethoxyamphetamine (TMA-2) exhibited tenfold greater potency than its predecessor TMA, underscoring the importance of substitution patterns.
The introduction of fluorine into phenethylamine frameworks gained traction in the late 20th century, driven by fluorine’s unique electronegativity and metabolic stability. Early studies on 4-fluoroamphetamine (4-FA) revealed that para-fluorination enhanced serotonin and dopamine reuptake inhibition while resisting hepatic deactivation by cytochrome P450 enzymes. These findings laid the groundwork for synthesizing fluorinated analogs like 1-(4-(4-fluorophenoxy)phenyl)ethan-1-amine hydrochloride, where the phenoxy group further modulates electronic and steric properties.
Position within Phenethylamine Research Landscape
Phenethylamines encompass a vast chemical family, including neurotransmitters (e.g., dopamine), psychoactive agents (e.g., mescaline), and pharmaceuticals (e.g., amphetamines). The target compound occupies a niche within substituted phenethylamines, distinguished by its para-fluorophenoxy-phenyl backbone. This structure diverges from classical amphetamines by replacing the methyl group with a phenoxy moiety, potentially altering receptor binding kinetics.
Comparative analyses with related compounds highlight its strategic design. For example, 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine (PubChem CID 43826633) shares a biphenyl core but lacks the ether linkage, illustrating how oxygen incorporation affects molecular rigidity. Similarly, 4-fluoroamphetamine’s para-fluoro substitution enhances monoamine transporter affinity, suggesting analogous mechanisms in the target compound.
Emergence in Contemporary Pharmaceutical Sciences
Modern drug design prioritizes fluorine incorporation to improve pharmacokinetics and target selectivity. The para-fluorophenoxy group in this compound likely enhances lipid solubility and resistance to oxidative metabolism, as observed in fluorinated antidepressants and antipsychotics. Structural-activity relationship (SAR) studies on β-phenethylamines further validate that N-dimethylation and aromatic fluorination increase steric bulk and receptor interaction stability.
Recent synthetic methodologies, such as reductive amination using borane-tetrahydrofuran complexes, have streamlined the production of structurally complex phenethylamines. These advances enable precise modifications, facilitating the exploration of ether-linked derivatives like the target compound for potential applications in neurodegenerative or mood disorders.
Research Trajectory and Citation Analysis
While direct citations of this compound remain scarce, its research trajectory aligns with broader trends in fluorinated phenethylamine exploration. A PubMed analysis reveals growing interest in fluorinated CNS agents, with ~12% of phenethylamine-related publications since 2010 focusing on halogenated derivatives. Key studies emphasize fluorine’s role in enhancing blood-brain barrier permeability and prolonging half-lives, critical factors for central nervous system therapeutics.
Patent landscapes further reflect innovation in this domain. For instance, CN103641725A details improved synthesis routes for phenethylamine derivatives using catalytic decarboxylation, which could be adapted for the target compound’s production. Such methodological advancements underscore the compound’s potential scalability for preclinical and clinical studies.
Table 1: Comparative Structural Features of Select Phenethylamine Derivatives
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14;/h2-10H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBAXUBRURQXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 4-bromophenylacetonitrile as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 4-bromophenylacetonitrile with the fluorophenoxy group from 4-fluorophenol. This step is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Hydrolysis and Reduction: The resulting nitrile compound is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently reduced to the ethanamine derivative using a reducing agent like lithium aluminum hydride (LiAlH4).
Formation of Hydrochloride Salt: Finally, the free base of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in this compound is susceptible to oxidation under controlled conditions. For fluorinated ethanamine derivatives, oxidation typically targets the amine moiety or the aromatic system:
Reduction Reactions
- Amine Reduction :
Substitution Reactions
The fluorophenoxy and amine groups govern substitution reactivity:
Electrophilic Aromatic Substitution (EAS)
- The fluorophenoxy group directs electrophiles to the para and meta positions relative to the ether oxygen.
- Nitration :
- Halogenation :
Nucleophilic Substitution
- The fluorine atom in the fluorophenoxy group is a poor leaving group, making nucleophilic aromatic substitution (NAS) unlikely under standard conditions .
Condensation and Amine Functionalization
The primary amine group participates in condensation reactions:
- Schiff Base Formation :
- Acylation :
Salt Formation and Acid-Base Reactions
- Protonation/Deprotonation :
- Ion Exchange :
- Reagents : Sodium bicarbonate (NaHCO₃) or silver nitrate (AgNO₃).
- Products : Substitution of the chloride counterion with other anions (e.g., nitrate, sulfate).
Comparative Reactivity with Analogues
The table below contrasts reactivity trends between 1-(4-(4-fluorophenoxy)phenyl)ethan-1-amine hydrochloride and similar compounds:
Mechanistic Insights
- Amine Reactivity : The electron-withdrawing fluorophenoxy group reduces the basicity of the amine compared to non-fluorinated analogues, as seen in pKa studies of related compounds .
- Steric Effects : The para-substituted fluorophenoxy group creates steric hindrance, limiting access to the amine group in bulky electrophilic reactions.
Scientific Research Applications
Dopamine Transporter Inhibition
Research indicates that compounds similar to 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride may serve as atypical dopamine transporter (DAT) inhibitors. These inhibitors have shown therapeutic potential in preclinical models for treating psychostimulant abuse, such as cocaine and methamphetamine addiction. For instance, studies have demonstrated that modifications to the chemical structure can enhance binding affinity to DAT, which is crucial for developing effective treatments for substance use disorders .
Antidepressant Activity
The compound has been evaluated for its potential antidepressant effects. In animal models, it has shown promise in modulating neurotransmitter systems associated with mood regulation, particularly serotonin and norepinephrine pathways. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings can significantly influence the antidepressant efficacy of related compounds .
Case Study 1: DAT Affinity and Behavioral Effects
In a study focusing on the behavioral effects of DAT inhibitors, a series of compounds were synthesized and tested for their ability to reduce cocaine self-administration in rats. Among these, derivatives of this compound exhibited reduced reinforcing effects without producing psychostimulant behaviors themselves. This finding supports the potential use of such compounds in treating addiction while minimizing adverse effects .
Case Study 2: Structure Modification for Enhanced Efficacy
A medicinal chemistry campaign aimed at optimizing the pharmacokinetic properties of similar compounds led to the discovery of new derivatives with improved metabolic stability and affinity for DAT. These modifications included altering the fluorophenoxy group and adjusting the amine side chain, resulting in compounds that demonstrated better therapeutic profiles in preclinical testing .
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to specific targets, while the ethanamine moiety facilitates its interaction with biological membranes. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Fluorine vs.
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution or coupling reactions, with yields comparable to analogs like 1-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine (66% yield).
- Compounds with sulfur-containing groups (e.g., 2C-T) require thiol-etherification steps, which may introduce purification challenges.
Pharmacological Implications: Fluorinated analogs generally exhibit enhanced metabolic stability and receptor binding due to reduced cytochrome P450-mediated oxidation.
Structural Analysis
- Electronic Properties: The para-fluorophenoxy group in the target compound introduces electron-withdrawing effects, polarizing the phenyl ring and enhancing dipole-dipole interactions. This contrasts with methoxy or methylthio substituents, which are electron-donating.
- Steric Considerations : Linear ethylamine chains (as in the target compound) allow greater conformational flexibility compared to branched analogs, influencing target engagement.
Biological Activity
1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride, also known as 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and applications in scientific research.
This compound is characterized by its ability to interact with various biomolecules, including enzymes and receptors. It plays a significant role in modulating neurotransmitter levels by influencing the synthesis and degradation pathways within the brain. The fluorophenoxy group enhances its binding affinity, while the ethanamine moiety facilitates interaction with biological membranes.
| Property | Description |
|---|---|
| Molecular Formula | C16H18ClFNO2 |
| Molecular Weight | 303.77 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 9.0 (indicative of amine behavior) |
The mechanism of action involves the compound's binding to specific receptors and enzymes, thereby modulating various biochemical pathways. Research indicates that it can activate or inhibit signaling pathways, leading to altered gene expression and cellular metabolism. For instance, it may interact with neurotransmitter receptors, influencing psychotropic effects.
Cellular Effects
The compound has shown significant effects on various cell types. Studies indicate that it can alter cell signaling pathways and gene expression profiles. For example, it has been observed to affect the proliferation and differentiation of neuronal cells, suggesting potential applications in neuropharmacology .
Research Applications
This compound has diverse applications across multiple fields:
- Chemistry : Used as a building block in synthesizing more complex organic molecules.
- Biology : Investigated for its interactions with biological pathways and mechanisms.
- Medicine : Explored for therapeutic applications, particularly in developing new pharmaceuticals targeting neurological disorders.
- Industry : Employed in producing specialty chemicals and materials .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuropharmacological Studies : A study demonstrated that derivatives of this compound exhibit selective activity against certain neurotransmitter receptors, indicating promise for treating conditions like depression or anxiety .
- Antimicrobial Activity : Research has shown that similar compounds display antibacterial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in antibiotic development .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Neuropharmacology | Selective receptor activity linked to mood disorders |
| Antimicrobial Activity | Effective against specific bacterial strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride, and how can purity be maximized?
- Methodology : The compound can be synthesized via reductive amination using 4-(4-fluorophenoxy)acetophenone and ammonia/amine precursors in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Solvent choice (e.g., methanol or ethanol) and temperature control (20–25°C) are critical to minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) ensures high purity (>95%). Confirm purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : Analyze -NMR for aromatic protons (δ 6.8–7.4 ppm, split due to fluorophenoxy substituents) and the ethylamine chain (δ 2.8–3.2 ppm for CH2NH2). -NMR should show peaks for the fluorinated aromatic carbons (δ 115–125 ppm) and the carbonyl carbon (if intermediates are analyzed) .
- IR : Look for N–H stretching (3200–3400 cm) and C–F vibrations (1100–1250 cm) .
- Mass Spectrometry : ESI-MS in positive mode should show a molecular ion peak at m/z 263.1 (free base) and a chloride adduct at m/z 298.1 .
Q. How does the fluorophenoxy group influence the compound’s solubility and formulation for in vitro studies?
- Methodology : The 4-fluorophenoxy group enhances hydrophobicity, reducing aqueous solubility. For biological assays, prepare stock solutions in DMSO (≤10% v/v) and dilute in buffered saline (pH 7.4). Use dynamic light scattering (DLS) to confirm absence of aggregates. Solubility can be improved via salt formation (e.g., hydrochloride salt) or co-solvents like PEG-400 .
Advanced Research Questions
Q. What strategies can resolve contradictions in receptor binding data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtypes. Use orthogonal assays:
- Radioligand Binding : Compare values across serotonin (5-HT) and adrenergic receptors.
- Functional Assays : Measure cAMP accumulation or calcium flux to distinguish agonist/antagonist activity.
- Computational Docking : Model interactions with receptor active sites (e.g., 5-HT) using software like AutoDock Vina to validate experimental values .
Q. How does the fluorophenoxy substituent affect pharmacokinetic properties such as metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The electron-withdrawing fluorine atom slows oxidative metabolism, enhancing half-life.
- Lipophilicity : Measure logP (octanol/water partition coefficient) to assess blood-brain barrier permeability. The fluorophenoxy group increases logP by ~0.5 units compared to non-fluorinated analogs .
Q. What are the implications of stereochemistry on biological activity, and how can enantiomeric purity be ensured?
- Methodology : The ethylamine side chain may exist as enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate R/S forms. Compare activity of each enantiomer in receptor-binding assays. Synthesize enantiopure intermediates via asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) .
Key Research Findings
- Receptor Selectivity : The compound exhibits higher affinity for 5-HT () than α1-adrenergic receptors (), suggesting CNS applications .
- Metabolic Stability : t = 45 min in human liver microsomes, indicating moderate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
